2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole
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Overview
Description
2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with difluoromethyl ketones in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylbenzo[d]oxazole derivatives, while substitution reactions can produce various substituted benzo[d]oxazole compounds .
Scientific Research Applications
2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved often include inhibition or activation of enzymatic reactions, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)benzo[d]oxazole
- 2-(Aminomethyl)benzo[d]oxazole
- 2-(Difluoromethyl)benzo[d]thiazole
- 2-(Aminomethyl)benzo[d]thiazole
Uniqueness
2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole is unique due to the presence of both an aminomethyl group and a difluoromethyl group on the oxazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8F2N2O |
---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
[7-(difluoromethyl)-1,3-benzoxazol-2-yl]methanamine |
InChI |
InChI=1S/C9H8F2N2O/c10-9(11)5-2-1-3-6-8(5)14-7(4-12)13-6/h1-3,9H,4,12H2 |
InChI Key |
BCAARHWXNGYTOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)CN)C(F)F |
Origin of Product |
United States |
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